molecular formula C19H18N2O4S2 B15006667 2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B15006667
M. Wt: 402.5 g/mol
InChI Key: HHJMIFAGHMJTAL-UHFFFAOYSA-N
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Description

2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a benzoxazole ring, a thiazolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring is formed by the reaction of a cysteine derivative with a suitable aldehyde or ketone.

    Coupling Reactions: The benzoxazole and thiazolidine intermediates are then coupled through a sulfanyl linkage, typically using a thiol-ene reaction or a similar coupling strategy.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and thiazolidine moieties.

    Reduction: Reduction reactions can target the benzoxazole ring or the carboxylic acid group.

    Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and thiazolidine rings may play a role in binding to these targets, while the carboxylic acid group could be involved in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}-1,3-thiazolidine-4-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-chlorophenyl}-1,3-thiazolidine-4-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H18N2O4S2/c1-24-15-7-6-11(17-20-14(10-26-17)18(22)23)8-12(15)9-27-19-21-13-4-2-3-5-16(13)25-19/h2-8,14,17,20H,9-10H2,1H3,(H,22,23)

InChI Key

HHJMIFAGHMJTAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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